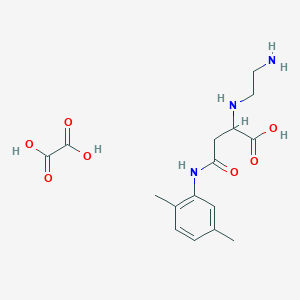
2-(2-Aminoethylamino)-4-(2,5-dimethylanilino)-4-oxobutanoic acid;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aminoethylamino)-4-(2,5-dimethylanilino)-4-oxobutanoic acid;oxalic acid is a complex organic compound that features both amino and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethylamino)-4-(2,5-dimethylanilino)-4-oxobutanoic acid typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Aminoethylamino Group: This can be achieved by reacting ethylenediamine with a suitable protecting group to form a protected intermediate.
Introduction of the Dimethylanilino Group: This step might involve a Friedel-Crafts alkylation reaction using 2,5-dimethylaniline.
Formation of the Oxobutanoic Acid Moiety: This could be synthesized via a Claisen condensation reaction followed by hydrolysis.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions could target the oxo group, converting it to a hydroxyl group.
Substitution: The aromatic ring may undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Medicine: Could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: May be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethylamino)-4-(2,5-dimethylanilino)-4-oxobutanoic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoethylamino)-4-(2,5-dimethylanilino)-4-oxobutanoic acid: Similar in structure but may differ in functional groups or substituents.
4-(2,5-Dimethylanilino)-4-oxobutanoic acid: Lacks the aminoethylamino group, which could affect its reactivity and applications.
2-(2-Aminoethylamino)-4-oxobutanoic acid: Lacks the dimethylanilino group, potentially altering its chemical properties and uses.
Uniqueness
The presence of both aminoethylamino and dimethylanilino groups in 2-(2-Aminoethylamino)-4-(2,5-dimethylanilino)-4-oxobutanoic acid makes it unique, potentially offering a combination of properties not found in similar compounds. This could include specific binding affinities, reactivity patterns, and biological activities.
Properties
IUPAC Name |
2-(2-aminoethylamino)-4-(2,5-dimethylanilino)-4-oxobutanoic acid;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3.C2H2O4/c1-9-3-4-10(2)11(7-9)17-13(18)8-12(14(19)20)16-6-5-15;3-1(4)2(5)6/h3-4,7,12,16H,5-6,8,15H2,1-2H3,(H,17,18)(H,19,20);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGINMHSMSDJET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC(C(=O)O)NCCN.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














